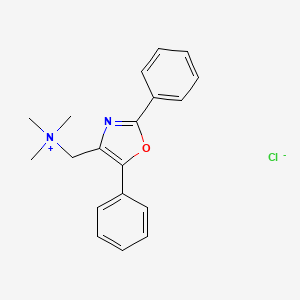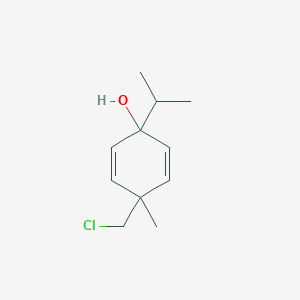
4-(Chloromethyl)-4-methyl-1-(propan-2-yl)cyclohexa-2,5-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-4-methyl-1-(propan-2-yl)cyclohexa-2,5-dien-1-ol is an organic compound with a complex structure It features a cyclohexadiene ring substituted with chloromethyl, methyl, and isopropyl groups, along with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-methyl-1-(propan-2-yl)cyclohexa-2,5-dien-1-ol typically involves multi-step organic reactions. One possible route could involve the chloromethylation of a precursor cyclohexadiene compound, followed by the introduction of the methyl and isopropyl groups through alkylation reactions. The final step would involve the hydroxylation of the cyclohexadiene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of catalysts to increase reaction efficiency and yield, as well as the implementation of continuous flow reactors to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-4-methyl-1-(propan-2-yl)cyclohexa-2,5-dien-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the double bonds in the cyclohexadiene ring.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a ketone, while substitution could introduce an azide or methoxy group.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation into its pharmacological properties and potential therapeutic uses.
Industry: Use as a precursor in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-4-methyl-1-(propan-2-yl)cyclohexa-2,5-dien-1-ol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylcyclohexanol: Similar structure but lacks the chloromethyl and isopropyl groups.
4-Chloromethylcyclohexanol: Similar structure but lacks the methyl and isopropyl groups.
4-Isopropylcyclohexanol: Similar structure but lacks the chloromethyl and methyl groups.
Uniqueness
4-(Chloromethyl)-4-methyl-1-(propan-2-yl)cyclohexa-2,5-dien-1-ol is unique due to the combination of its substituents, which can impart distinct chemical and physical properties
Propiedades
Número CAS |
90125-34-1 |
|---|---|
Fórmula molecular |
C11H17ClO |
Peso molecular |
200.70 g/mol |
Nombre IUPAC |
4-(chloromethyl)-4-methyl-1-propan-2-ylcyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C11H17ClO/c1-9(2)11(13)6-4-10(3,8-12)5-7-11/h4-7,9,13H,8H2,1-3H3 |
Clave InChI |
SMIWMGSGBMQHDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(C=CC(C=C1)(C)CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine](/img/structure/B14379284.png)
![6-{[4-(4-Methylphenyl)butyl]amino}hexanamide](/img/structure/B14379291.png)
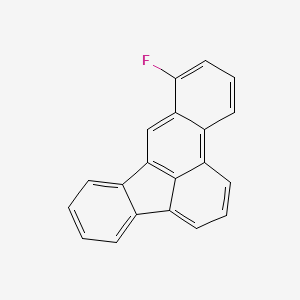
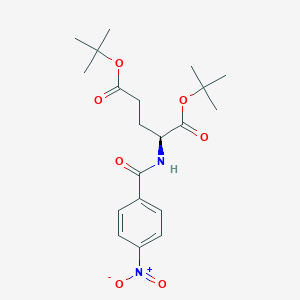
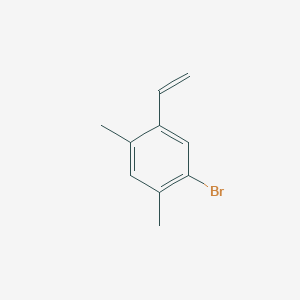
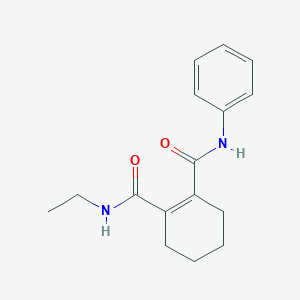

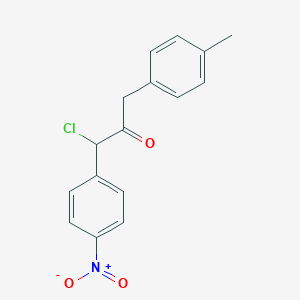
![2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B14379348.png)
![Trimethyl[3-(phenylsulfanyl)undecyl]silane](/img/structure/B14379351.png)


![N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine](/img/structure/B14379362.png)
